{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
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Overview
Description
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, more commonly referred to as VCl3, is an organometallic compound composed of a vanadium atom with three chlorine atoms attached to it in a trigonal planar geometry. VCl3 is a colorless solid at room temperature and is soluble in many organic solvents. It has been studied extensively in the fields of inorganic and organometallic chemistry due to its unique properties and potential applications.
Scientific Research Applications
VCl3 has been studied extensively in the fields of inorganic and organometallic chemistry due to its unique properties and potential applications. It has been used as a catalyst in various organic reactions, including the synthesis of polymers precursors, oxidation of alcohols, and the reduction of carbonyl compounds. It has also been used in the synthesis of metal-containing polymers and in the preparation of metal-containing nanomaterials. Additionally, VCl3 has been studied as a potential anti-cancer drug due to its ability to bind to DNA and interfere with DNA replication.
Mechanism of Action
The mechanism of action of VCl3 is not yet fully understood. It is thought that VCl3 binds to DNA and interferes with DNA replication. It is believed that the vanadium atom binds to the DNA strand, causing it to bend and twist, preventing the DNA from replicating. Additionally, it is thought that VCl3 may interact with proteins involved in DNA replication, inhibiting their activity.
Biochemical and Physiological Effects
VCl3 has been studied for its potential anti-cancer effects. Studies have shown that it can inhibit the growth of cancer cells, including those of prostate, breast, and lung cancer. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
VCl3 has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and its solubility in organic solvents makes it easy to work with in a laboratory setting. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is toxic and can cause skin irritation, so it must be handled with care. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Future Directions
Given the potential applications of VCl3, there are many possible future directions for research. One potential direction is to further investigate its anti-cancer effects and explore new ways to use it as an anti-cancer drug. Additionally, further research could be done on its antiviral effects and its potential use in antiviral therapies. Additionally, further research could be done on its use as a catalyst in various organic reactions. Finally, further research could be done on its use in the synthesis of metal-containing polymers and nanomaterials, as well as its potential use in other applications.
Synthesis Methods
VCl3 can be synthesized in a two-step process, starting with the synthesis of the precursor compound N-2,6-dimethylphenyliminopyridine (DMPIP). This is done by reacting 2,6-dimethylpyridine with 2-chloro-1-methylbenzimidazole in the presence of an acid catalyst. The resulting DMPIP is then reacted with vanadium trichloride in an aqueous solution. This reaction yields VCl3 in a high yield, typically over 90%.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.V/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMWAOGKIXEBSA-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[V](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3N3V |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride |
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